An In-Depth Technical Guide to AR Antagonist 1 Hydrochloride
An In-Depth Technical Guide to AR Antagonist 1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR Antagonist 1 Hydrochloride is a potent, orally available, full antagonist of the androgen receptor (AR) with a non-steroidal, aryloxy tetramethylcyclobutane scaffold.[1][2][3] It has demonstrated significant efficacy in preclinical models of castration-resistant prostate cancer (CRPC).[1][2][3] This molecule also serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of the androgen receptor.[4][5] This technical guide provides a comprehensive overview of its mechanism of action, experimental data, and relevant protocols for research and development.
Chemical Properties and Data
AR Antagonist 1, also referred to as compound 26 in seminal literature, is a key molecule in the exploration of novel AR antagonists.[1][2][3] Its hydrochloride salt form is utilized for improved solubility and handling in research settings.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₅ClN₄O₃ | [1] |
| Molecular Weight | 416.9 g/mol | [1] |
| CAS Number | 1338812-36-4 | [1] |
| IC₅₀ (AR) | 59 nM | [1][6][7] |
Mechanism of Action
AR Antagonist 1 Hydrochloride functions as a direct competitive antagonist of the androgen receptor. In the canonical AR signaling pathway, the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR's ligand-binding domain (LBD) induces a conformational change. This change facilitates the dissociation of heat shock proteins, nuclear translocation of the AR, dimerization, and subsequent binding to androgen response elements (AREs) on DNA, leading to the transcription of target genes that promote prostate cancer cell growth and survival.
AR Antagonist 1 Hydrochloride competitively binds to the LBD of the AR, preventing the binding of endogenous androgens. This blockade inhibits the downstream signaling cascade, ultimately leading to a reduction in the expression of AR-regulated genes, such as prostate-specific antigen (PSA), and a subsequent decrease in tumor cell proliferation.[1][2][3]
Furthermore, the unique structural features of AR Antagonist 1 make it a suitable ligand for the development of PROTACs. When incorporated into a PROTAC molecule, such as ARD-266, it directs an E3 ubiquitin ligase to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5]
Signaling Pathway Diagram
Caption: AR Signaling Pathway and Inhibition by AR Antagonist 1.
Experimental Data
In Vitro Efficacy
AR Antagonist 1 has demonstrated potent inhibition of cell proliferation in androgen-sensitive prostate cancer cell lines.
| Cell Line | Description | Effect of AR Antagonist 1 | Concentration Range | Reference |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | Significant growth inhibition | 1 nM - 100 µM | [7] |
| LNAR | Androgen-sensitive human prostate adenocarcinoma | Significant growth inhibition | 1 nM - 100 µM | [7] |
| DU145 | Androgen-insensitive human prostate carcinoma | No significant growth inhibition | 1 nM - 100 µM | [7] |
In Vivo Efficacy
In a castration-resistant prostate cancer (CRPC) animal model using LNCaP xenografts, oral administration of AR Antagonist 1 (referred to as compound 26) resulted in significant tumor growth inhibition.[7]
| Parameter | Result | Treatment Details | Reference |
| Tumor Growth Inhibition | ~90% | 100 mg/kg, orally, once daily for 5 weeks | [7] |
| PSA Level Reduction | ~78% | 100 mg/kg, orally, once daily for 5 weeks | [7] |
| Body Weight | No detectable loss | 100 mg/kg, orally, once daily for 5 weeks | [7] |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol is a generalized procedure for determining the IC₅₀ of a test compound against the androgen receptor.
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Preparation of Rat Prostate Cytosol:
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Prostates are excised from castrated male rats.
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The tissue is homogenized in a buffer containing Tris, EDTA, glycerol, and protease inhibitors.
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The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol) containing the AR is collected.
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-
Competitive Binding Reaction:
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A constant concentration of a radiolabeled androgen (e.g., ³H-R1881) is incubated with the prostate cytosol.
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Serial dilutions of the test compound (AR Antagonist 1) are added to compete for binding to the AR.
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Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled androgen.
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-
Separation of Bound and Free Ligand:
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The reaction mixtures are incubated to reach equilibrium.
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Hydroxyapatite (B223615) slurry is added to bind the AR-ligand complexes.
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The slurry is washed to remove unbound radioligand.
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-
Quantification:
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Scintillation cocktail is added to the washed hydroxyapatite pellets.
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The amount of radioactivity is measured using a scintillation counter.
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The IC₅₀ value is calculated from the competition curve.
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Cell Proliferation Assay (MTS-based)
This protocol outlines a common method for assessing the effect of AR Antagonist 1 on the proliferation of prostate cancer cells.
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Cell Seeding:
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Prostate cancer cells (e.g., LNCaP, LNAR, DU145) are seeded in 96-well plates at an appropriate density.
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Cells are allowed to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
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Compound Treatment:
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The cell culture medium is replaced with fresh medium containing serial dilutions of AR Antagonist 1 Hydrochloride or vehicle control (e.g., DMSO).
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The cells are incubated for a specified period (e.g., 7 days).
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-
MTS Assay:
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An MTS reagent (e.g., CellTiter 96® AQueous One Solution) is added to each well.
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The plates are incubated for 1-4 hours at 37°C.
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-
Data Acquisition:
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The absorbance at 490 nm is measured using a microplate reader.
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The percentage of cell viability is calculated relative to the vehicle-treated control cells.
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PROTAC Application Workflow
AR Antagonist 1 serves as a warhead for targeting the androgen receptor in the design of PROTACs.
Caption: Workflow for PROTAC Development using AR Antagonist 1.
Conclusion
AR Antagonist 1 Hydrochloride is a well-characterized and potent androgen receptor antagonist with significant potential in the development of therapeutics for castration-resistant prostate cancer. Its utility extends to the innovative field of targeted protein degradation through its incorporation into PROTACs. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to advance treatments for androgen-driven malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of aryloxy tetramethylcyclobutanes as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.library.uq.edu.au [search.library.uq.edu.au]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
